molecular formula C7H7BrClNO2S B13310933 4-Bromo-3-chloro-N-methylbenzene-1-sulfonamide

4-Bromo-3-chloro-N-methylbenzene-1-sulfonamide

Cat. No.: B13310933
M. Wt: 284.56 g/mol
InChI Key: OIPDIPOBKZZGDE-UHFFFAOYSA-N
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Description

4-Bromo-3-chloro-N-methylbenzene-1-sulfonamide is a halogenated aromatic sulfonamide characterized by a benzene ring substituted with bromine (position 4), chlorine (position 3), and a methylated sulfonamide group (position 1).

Sulfonamides of this class are pivotal in medicinal chemistry and materials science due to their bioactivity and versatility as synthetic intermediates. The bromo and chloro substituents enhance electrophilic reactivity and influence steric interactions, while the N-methyl group modulates lipophilicity and metabolic stability .

Properties

Molecular Formula

C7H7BrClNO2S

Molecular Weight

284.56 g/mol

IUPAC Name

4-bromo-3-chloro-N-methylbenzenesulfonamide

InChI

InChI=1S/C7H7BrClNO2S/c1-10-13(11,12)5-2-3-6(8)7(9)4-5/h2-4,10H,1H3

InChI Key

OIPDIPOBKZZGDE-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=CC(=C(C=C1)Br)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes

  • Electrophilic Aromatic Substitution : Bromine and chlorine are introduced to the benzene ring through electrophilic aromatic substitution reactions.

  • Sulfonylation : The key step involves sulfonylation of the bromo-chlorobenzene derivative with methylamine. This is often achieved by first converting the benzene derivative into its sulfonyl chloride form using chlorosulfonic acid, followed by reaction with methylamine in a polar aprotic solvent like tetrahydrofuran (THF) under inert conditions.

Industrial Production Methods

Industrial production may utilize continuous flow reactors to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions (temperature, pressure) can improve yield and purity while minimizing by-products and waste, aligning with green chemistry principles.

Detailed Synthesis Protocol

Sulfonyl Chloride Formation

  • Reagents : 4-Bromo-3-chlorobenzene, chlorosulfonic acid.
  • Conditions : Reaction at 0–5°C to form the sulfonyl chloride intermediate.
  • Solvent : Chlorosulfonic acid is used as both reagent and solvent.

Amine Coupling

  • Reagents : Methylamine, sulfonyl chloride intermediate.
  • Conditions : Reaction in a polar aprotic solvent (e.g., THF) under inert atmosphere.
  • Solvent : Tetrahydrofuran (THF).

Purification

  • Method : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water.
  • Yield : Typically >95% purity achievable.

Critical Parameters

  • Monitoring : Reaction progress via Thin Layer Chromatography (TLC).
  • Confirmation : Structure confirmed with 1H NMR spectroscopy.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions : Bromine and chlorine can be replaced by other substituents through nucleophilic substitution reactions.
  • Oxidation and Reduction : The compound can undergo oxidation to form sulfonic acids or reduction to form corresponding amines.
  • Coupling Reactions : Participation in coupling reactions like Suzuki-Miyaura coupling to form complex molecules.

Common Reagents and Conditions

  • Nucleophilic Substitution : Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
  • Oxidation : Reagents like potassium permanganate or chromium trioxide.
  • Reduction : Reagents like lithium aluminum hydride or sodium borohydride.
  • Coupling Reactions : Palladium catalysts and boronic acids under inert atmosphere conditions.

Data Table: Common Reaction Conditions

Reaction Type Reagents Conditions Yield
Sulfonylation Chlorosulfonic acid, methylamine 0–5°C, THF >90%
Nucleophilic Substitution Sodium hydroxide, potassium tert-butoxide Polar aprotic solvents, ambient temperature Variable
Oxidation Potassium permanganate, chromium trioxide Aqueous conditions, reflux Variable
Reduction Lithium aluminum hydride, sodium borohydride Ethereal solvents, ambient temperature Variable
Coupling Reactions Palladium catalysts, boronic acids Inert atmosphere, reflux Variable

Scientific Research Applications

  • Medicinal Chemistry : Building block for sulfonamide-based drugs, used as antibiotics and anti-inflammatory agents.
  • Biological Studies : Used to understand interactions with biological targets like enzymes and receptors.
  • Industrial Chemistry : Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
  • Materials Science : Suitable for developing advanced materials with specific functionalities.

Comparison with Similar Compounds

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-chloro-N-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms (bromine and chlorine) are replaced by other nucleophiles.

    Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions, leading to different derivatives.

    Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong nucleophiles. The reactions typically occur under elevated temperatures.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

4-Bromo-3-chloro-N-methylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-3-chloro-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The halogen atoms may also participate in halogen bonding, further stabilizing the interaction with the target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 4-Bromo-3-chloro-N-methylbenzene-1-sulfonamide with key analogs based on substituent patterns, molecular properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS No. Key Properties/Applications
This compound 4-Br, 3-Cl, N-Me C₇H₇BrClNO₂S ~297.57 Not provided High electrophilicity; potential kinase inhibitor intermediate
4-Bromo-N-methylbenzenesulfonamide 4-Br, N-Me C₇H₈BrNO₂S 282.16 703-12-8 Intermediate in agrochemical synthesis
3,4-Difluorobenzenesulfonamide 3-F, 4-F C₆H₅F₂NO₂S 209.18 108966-71-8 Enhanced solubility; COX-2 inhibition studies
3-Amino-N-(3-bromo-4-methoxyphenyl)-4-chloro... 4-Cl, 3-Br, 3-NH₂, 4-OCH₃ C₁₃H₁₂BrClN₂O₃S 391.67 721908-30-1 Antibacterial lead compound; amino group aids in hydrogen bonding

Structural and Functional Differences

  • This may reduce nucleophilic aromatic substitution rates compared to the mono-halogenated analog .
  • Fluorine vs. Chlorine/Bromine : 3,4-Difluorobenzenesulfonamide (similarity 0.78) exhibits lower molecular weight and higher electronegativity, favoring solubility in polar solvents. However, bromo/chloro groups in the target compound enhance π-stacking interactions in hydrophobic binding pockets .
  • Amino vs. Methyl Groups: The amino-substituted analog (CAS 721908-30-1) demonstrates higher hydrogen-bonding capacity, making it more suitable for targeting enzymes like carbonic anhydrase. The N-methyl group in the target compound likely improves membrane permeability .

Research Findings and Implications

Bioactivity: Amino-substituted sulfonamides (e.g., CAS 721908-30-1) show marked antibacterial activity, while the target compound’s lack of an amino group may shift its utility toward anticancer applications, as seen with related brominated sulfonamides .

Thermal Stability : N-methylation (as in the target compound) typically increases thermal stability compared to primary sulfonamides, aligning with trends observed in 4-Bromo-N-methylbenzenesulfonamide .

Solubility Challenges : The target compound’s bromo and chloro substituents likely reduce aqueous solubility relative to fluorine-containing analogs, necessitating formulation optimization for drug delivery .

Biological Activity

4-Bromo-3-chloro-N-methylbenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer properties. This compound's unique structure, featuring both bromine and chlorine substituents, may influence its interaction with biological targets, making it a subject of various studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C7H7BrClN1O2S\text{C}_7\text{H}_7\text{BrClN}_1\text{O}_2\text{S}

Antimicrobial Activity

Research has indicated that sulfonamide compounds often exhibit significant antimicrobial properties. The presence of halogen substituents, such as bromine and chlorine, can enhance the lipophilicity of the molecule, potentially increasing its ability to penetrate bacterial cell membranes.

  • Mechanism of Action : Sulfonamides typically inhibit bacterial growth by interfering with folate synthesis through competitive inhibition of dihydropteroate synthase (DHPS). The introduction of electron-withdrawing groups like bromine and chlorine can increase the electrophilicity of the compound, enhancing its reactivity towards microbial targets.
  • Case Studies : In a comparative study, derivatives with similar structures demonstrated varying degrees of activity against Gram-positive and Gram-negative bacteria. For instance, compounds with multiple halogen substitutions showed enhanced activity against multidrug-resistant strains such as Staphylococcus aureus and Enterococcus faecium .
CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. faecium
This compound1632
Daptomycin11
Vancomycin2>64

Anticancer Activity

The anticancer potential of sulfonamide derivatives has also been explored extensively. The compound's ability to induce cytotoxic effects in cancer cell lines is a focal point of current research.

  • Cell Lines Tested : Studies have evaluated the effects of this compound on various cancer cell lines, including Caco-2 (colorectal cancer) and A549 (lung cancer).
  • Findings : In vitro studies revealed that this compound exhibited a notable reduction in cell viability in Caco-2 cells, suggesting its potential as an anticancer agent. The reduction in viability was statistically significant compared to untreated controls (p < 0.001) .
Cell LineViability (%) after treatmentp-value
Caco-239.8<0.001
A549101.4N/A

Mechanisms Underlying Biological Activity

The biological activity of this compound can be attributed to several factors:

  • Electrophilicity : The presence of halogens enhances the electrophilic character of the compound, facilitating interactions with nucleophilic sites on enzymes and receptors.
  • Lipophilicity : Halogen substitutions increase the lipophilicity, improving cellular uptake and bioavailability.
  • Target Interactions : The compound may engage with multiple cellular targets, which is crucial for its antimicrobial and anticancer effects.

Q & A

Basic: What are the optimal synthetic routes and purification methods for 4-Bromo-3-chloro-N-methylbenzene-1-sulfonamide?

Methodological Answer:
The synthesis typically involves sulfonylation of the parent benzene derivative. Key steps include:

  • Sulfonation : Reacting 4-bromo-3-chlorobenzene with chlorosulfonic acid under controlled temperatures (0–5°C) to form the sulfonyl chloride intermediate .
  • Amidation : Treating the intermediate with methylamine in anhydrous dichloromethane, followed by neutralization with aqueous NaHCO₃ to yield the sulfonamide .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity. Monitoring via TLC (Rf ~0.3 in 3:7 EtOAc/hexane) is critical .

Basic: How is the compound characterized post-synthesis to confirm structural integrity?

Methodological Answer:
A multi-technique approach is essential:

Technique Key Data Points Purpose Reference
¹H/¹³C NMR δ ~2.8 ppm (N–CH₃), δ ~7.5–8.0 ppm (aromatic protons)Confirm substitution pattern and methyl group attachment
HRMS [M+H]+ calculated for C₇H₆BrClNO₂S: 289.89Verify molecular formula
XRD Dihedral angles between sulfonamide and benzene ring (<30°)Assess conformational rigidity
HPLC Retention time consistency (e.g., 12.3 min, C18 column)Purity assessment

Advanced: How can researchers design experiments to study structure-activity relationships (SAR) for this sulfonamide?

Methodological Answer:

  • Variation of Substituents : Synthesize analogs with halogens (e.g., F, I) at the 3-position or alkyl groups replacing N–CH₃. Compare inhibitory potency against target enzymes (e.g., carbonic anhydrase) .
  • Computational Docking : Use software like AutoDock Vina to model interactions between the sulfonamide and binding pockets. Focus on hydrogen bonding (SO₂NH– active site residues) and steric effects from bromo/chloro groups .
  • Kinetic Analysis : Measure IC₅₀ values under varying pH (6.5–8.0) to assess pH-dependent activity, linked to ionization of the sulfonamide group .

Advanced: What strategies resolve contradictions in biological activity data across different assays?

Methodological Answer:

  • Orthogonal Assays : Combine enzymatic assays (e.g., fluorescence-based) with cellular models (e.g., HEK293 cells expressing the target) to distinguish direct inhibition from off-target effects .
  • Solubility Correction : Account for DMSO concentration artifacts by measuring compound solubility via nephelometry. Adjust assay buffer (e.g., add 0.1% Tween-20) to prevent precipitation .
  • Metabolite Screening : Use LC-MS to identify degradation products in cell media that may interfere with activity readings .

Advanced: How can factorial design optimize reaction conditions for scaling synthesis?

Methodological Answer:
A 2³ factorial design evaluates three factors: temperature (25°C vs. 40°C), solvent (THF vs. DCM), and catalyst (pyridine vs. DMAP). Responses include yield and purity.

  • Analysis : ANOVA identifies significant factors (e.g., solvent choice contributes 60% to yield variance). Optimal conditions (e.g., DCM, 25°C, pyridine) are validated in triplicate .
  • Interaction Effects : Plotting interaction graphs reveals synergistic effects (e.g., pyridine + DCM enhances amidation efficiency by 22%) .

Advanced: What computational methods predict reactivity and regioselectivity in derivatization reactions?

Methodological Answer:

  • Reaction Path Search : Apply the AFIR (Artificial Force-Induced Reaction) method to simulate intermediates during bromine displacement. Identify transition states with lowest activation energy (~15 kcal/mol) .
  • DFT Calculations : Use Gaussian16 at the B3LYP/6-31G* level to calculate Fukui indices, highlighting C-4 as the most electrophilic site for nucleophilic substitution .

Advanced: How to analyze reaction mechanisms involving this sulfonamide in cross-coupling reactions?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Compare rates of protio- and deutero-substrates in Suzuki couplings. A KIE >1 suggests rate-limiting oxidative addition .
  • Solvent Polarity Studies : Correlate reaction rate (log k) with solvent dielectric constant (ε). A linear increase (R² >0.9) indicates dipolar transition states .

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